3-Chloro-4-(4-propylphenoxy)aniline
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Overview
Description
3-Chloro-4-(4-propylphenoxy)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group at the third position and a propylphenoxy group at the fourth position on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(4-propylphenoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-chloroaniline with 4-propylphenol in the presence of a suitable base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(4-propylphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring
Properties
CAS No. |
84859-92-7 |
---|---|
Molecular Formula |
C15H16ClNO |
Molecular Weight |
261.74 g/mol |
IUPAC Name |
3-chloro-4-(4-propylphenoxy)aniline |
InChI |
InChI=1S/C15H16ClNO/c1-2-3-11-4-7-13(8-5-11)18-15-9-6-12(17)10-14(15)16/h4-10H,2-3,17H2,1H3 |
InChI Key |
YUGZEJUSXKINPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl |
Origin of Product |
United States |
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